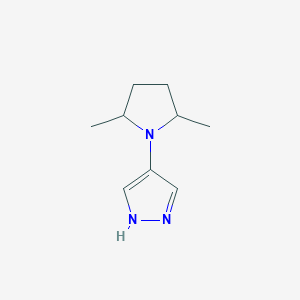

4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQCEUFOWQHWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C2=CNN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

This guide details the chemical structure, synthesis, and properties of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry. This compound integrates a pyrazole core—a privileged scaffold in kinase inhibitors—with a sterically demanding 2,5-dimethylpyrrolidine moiety, often employed to modulate lipophilicity and restrict conformational freedom.

Chemical Structure & Stereochemical Analysis[1][2]

The molecule consists of a 1H-pyrazole ring substituted at the C4 position by a 2,5-dimethylpyrrolidin-1-yl group. This specific substitution pattern creates a unique electronic and steric environment.

Core Architecture

-

Pyrazole Ring : An aromatic 5-membered heterocycle containing two adjacent nitrogen atoms. It exhibits annular tautomerism (1H vs 2H), allowing it to act as both a hydrogen bond donor (NH) and acceptor (N:).

-

Pyrrolidine Substituent : Attached via the nitrogen atom (N1') to the C4 of the pyrazole. This forms a C(sp²)-N(sp³) bond. The nitrogen lone pair participates in conjugation with the pyrazole ring, reducing the basicity of the pyrrolidine nitrogen and increasing electron density on the pyrazole.

Stereoisomerism of the Substituent

The 2,5-dimethylpyrrolidine moiety introduces two stereocenters, leading to critical stereochemical considerations:

-

Cis-Isomer (Meso) : The two methyl groups are on the same side of the pyrrolidine ring (

configuration). This form is achiral (meso) and possesses a plane of symmetry. It is often preferred in drug design to avoid separating enantiomers. -

Trans-Isomer (Racemic) : The methyl groups are on opposite sides (

and

Critical Insight : The steric bulk of the 2,5-dimethyl groups restricts rotation around the C(pyrazole)-N(pyrrolidine) bond, potentially creating atropisomers if the rotation barrier is sufficiently high, though typically it serves to lock the conformation of the pyrrolidine ring relative to the pyrazole plane.

Physicochemical Properties[3][4][5][6][7][8][9][10]

The following data summarizes the predicted and experimental properties relevant to drug discovery (Lipinski's Rule of 5 compliance).

| Property | Value (Approx.) | Description |

| Molecular Formula | -- | |

| Molecular Weight | 165.24 g/mol | Fragment-like, suitable for FBDD. |

| cLogP | 1.8 – 2.2 | Moderate lipophilicity; good membrane permeability. |

| pKa (Pyrazole NH) | ~14.0 | Very weak acid; neutral at physiological pH. |

| pKa (Pyridine-like N) | ~2.5 | Weak base; protonation occurs only in strong acid. |

| pKa (Exocyclic N) | ~1.0 – 3.0 | Significantly reduced basicity due to conjugation with the heteroaromatic ring. |

| TPSA | ~40 Ų | Favorable for CNS penetration. |

| Solubility | Moderate | Soluble in DMSO, MeOH, DCM; limited in water unless protonated. |

Synthetic Pathways[3][11][12][13][14][15]

Synthesis of 4-aminopyrazoles with sterically hindered amines requires optimized protocols. Two primary routes are established: Metal-Catalyzed Cross-Coupling (Route A) and De Novo Cyclization (Route B).

Route A: Buchwald-Hartwig / Ullmann Coupling (Convergent)

This route couples a pre-formed 4-halopyrazole with 2,5-dimethylpyrrolidine. Due to the steric hindrance of the amine, standard conditions often fail.

-

Substrate : 4-Bromo-1-trityl-1H-pyrazole (Trityl group protects the pyrazole NH and improves solubility).

-

Catalyst System :

-

Palladium:

with bulky phosphine ligands like tBuXPhos or RuPhos . -

Copper: CuI with amino acid ligands (e.g., L-proline) or diamines (e.g., DMEDA).

-

-

Challenge : The 2,5-dimethyl groups retard nucleophilic attack. High temperatures (

C) and strong bases (NaOtBu) are required.

Route B: Cyclocondensation (Linear)

Constructs the pyrazole ring after installing the amine.

-

Enamine Formation : Condensation of 2,5-dimethylpyrrolidine with a 2-halo-malonaldehyde equivalent or Vilsmeier-Haack intermediate.

-

Cyclization : Reaction of the resulting intermediate with hydrazine hydrate.

Figure 1: Convergent (Route A) vs. Linear (Route B) synthetic strategies.

Detailed Experimental Protocol

Protocol: Copper-Catalyzed Coupling (Modified Ullmann)

Recommended for lab-scale synthesis due to lower cost and robustness against steric bulk.

Reagents:

-

4-Bromo-1-(triphenylmethyl)-1H-pyrazole (1.0 eq)

-

2,5-Dimethylpyrrolidine (1.5 eq)

-

Copper(I) Iodide (CuI) (10 mol%)

-

L-Proline (20 mol%)

-

Potassium Carbonate (

) (2.0 eq)[1] -

DMSO (anhydrous)

Procedure:

-

Setup : In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromo-1-trityl-1H-pyrazole (431 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

(276 mg, 2.0 mmol). -

Inert Atmosphere : Evacuate and backfill with Argon (3 cycles).

-

Addition : Add anhydrous DMSO (4 mL) followed by 2,5-dimethylpyrrolidine (150 mg, 1.5 mmol) via syringe.

-

Reaction : Seal the tube and heat to 110°C for 24 hours. The mixture should turn from blue/green to dark brown.

-

Workup : Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (3 x 10 mL) and brine. Dry over

and concentrate. -

Purification : Flash chromatography (Hexane/EtOAc gradient).

-

Deprotection : Dissolve the intermediate in DCM (5 mL) and add TFA (1 mL). Stir at RT for 2 hours. Neutralize with sat.

, extract with DCM, and concentrate to yield the target compound.

Validation Criteria:

-

¹H NMR (DMSO-d6) : Pyrazole protons appear as singlets around

7.2–7.6 ppm. The pyrrolidine methyls appear as doublets at -

MS (ESI) :

.

Biological Applications & Significance[4][5][7][17]

This scaffold acts as a bioisostere for N-aryl amines or other heterocycles in kinase inhibitors.

-

Kinase Inhibition (JAK/STAT Pathway) : 4-Aminopyrazoles are known scaffolds for Janus Kinase (JAK) inhibitors. The 2,5-dimethylpyrrolidine group fits into hydrophobic pockets (e.g., the solvent-exposed front regions of the ATP binding site), improving selectivity over other kinases.

-

Solubility Enhancement : While the dimethyl group adds lipophilicity, the basic nitrogen (though weakly basic) can improve solubility in acidic media compared to phenyl analogs.

-

Metabolic Stability : The methyl groups at the

-positions of the pyrrolidine ring block oxidative metabolism (N-dealkylation or

References

-

Buchwald-Hartwig Amination of Pyrazoles : Molecules. 2020; 25(20):4663. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI".

-

Stereochemistry of 2,5-Dimethylpyrrolidine : J. Org. Chem. 2005; 70(16):6447-6453. "Locked conformations for proline pyrrolidine ring".

-

Biological Activity of 4-Aminopyrazoles : Eur. J. Med. Chem. 2016; 121:649-660. "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors".

-

PubChem Compound Summary : 2,5-Dimethylpyrrolidine Properties.

Sources

Steric & Electronic Modulation: The Coordination Chemistry of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

This guide serves as an advanced technical resource for the coordination chemistry, synthesis, and application of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole (referred to herein as 4-DMPP ). It is designed for synthetic chemists and materials scientists leveraging sterically demanding nitrogen heterocycles for Metal-Organic Frameworks (MOFs), Spin Crossover (SCO) materials, and catalysis.

Executive Summary

The ligand 4-DMPP represents a sophisticated evolution of the classical 4-aminopyrazole scaffold. By incorporating a 2,5-dimethylpyrrolidine moiety at the 4-position, this ligand introduces two critical features to the coordination sphere:

-

Remote Steric Bulk: The dimethyl-substituted pyrrolidine ring creates a "fat tail" that inhibits close intermolecular

stacking without directly blocking the metal-binding site. This is critical for preventing framework interpenetration in MOFs. -

Electronic Enrichment: The tertiary amine nitrogen acts as a strong electron-donating group (+M effect) into the pyrazole ring, significantly increasing the basicity (

) of the pyridinic nitrogen compared to unsubstituted pyrazole.

Ligand Architecture & Electronic Profile

Structural Analysis

The 4-DMPP ligand operates on a push-pull mechanism. The pyrrolidinyl nitrogen pushes electron density into the pyrazole ring, enhancing the

| Feature | Chemical Consequence | Application Utility |

| Scaffold | 1H-Pyrazole ( | Amphoteric capability: Neutral monodentate or Anionic bridging ligand. |

| Substituent | 4-(2,5-dimethylpyrrolidin-1-yl) | High steric demand distal to the coordination site. |

| Chirality | 2,5-dimethyl centers (cis/trans) | Potential for chiral MOFs or enantioselective catalysis if enantiopure starting materials are used. |

| Basicity | Increased | Stronger Metal-Ligand bonds; stabilizes high oxidation states. |

Isomerism

The 2,5-dimethylpyrrolidine moiety exists as:

-

(2R, 5R) or (2S, 5S):

-symmetric trans isomers (Chiral). -

(2R, 5S): cis isomer (Meso).

-

Note: Synthetic protocols usually yield a diastereomeric mixture unless chiral HPLC or enantiopure 2,5-dimethylpyrrolidine is employed.

Synthesis & Purification Strategies

To ensure high fidelity, we recommend a Buchwald-Hartwig Cross-Coupling approach over classical cyclization methods (e.g., reacting 4-aminopyrazole with 2,5-dibromohexane), which often suffer from over-alkylation or elimination side products.

Optimized Synthetic Route (Pd-Catalyzed)

Reaction Logic: The coupling of 4-bromopyrazole (protected) with 2,5-dimethylpyrrolidine ensures regioselectivity and high yields.

Figure 1: Palladium-catalyzed synthesis pathway for 4-DMPP ensuring regiochemical integrity.

Protocol: Buchwald-Hartwig Coupling

-

Reagents: 1-trityl-4-bromopyrazole (1.0 eq), 2,5-dimethylpyrrolidine (1.2 eq),

(2 mol%), BINAP (4 mol%), -

Solvent: Anhydrous Toluene (0.2 M).

-

Conditions: Degas with Argon. Heat to 100°C for 16 hours.

-

Workup: Filter through Celite. Concentrate.

-

Deprotection: Dissolve intermediate in MeOH/DCM (1:1), add 4M HCl in dioxane. Stir 2h. Neutralize with

. -

Purification: Flash chromatography (DCM:MeOH 95:5).

Coordination Modes & Metal Interaction[1][2]

The versatility of 4-DMPP lies in its ability to switch coordination modes based on pH.

Neutral Monodentate Mode (Low pH)

In neutral solution, the pyridinic nitrogen (

-

Geometry: Typically Square Planar or Octahedral.

-

Steric Impact: The "fat tail" prevents the formation of bis-ligand complexes in the equatorial plane if the metal is small, forcing a trans arrangement or tetrahedral distortion.

Anionic Bridging Mode (High pH)

Upon deprotonation (

-

Geometry: Forms

bridges. -

Magnetic Exchange: This mode is famous for mediating strong antiferromagnetic coupling between paramagnetic centers (e.g.,

dimers).

Figure 2: pH-dependent coordination switching of the 4-DMPP ligand.

Applications in Materials Science

Porous Metal-Organic Frameworks (MOFs)

4-DMPP is an ideal candidate for constructing Zeolitic Imidazolate Framework (ZIF) analogs.

-

Problem: Standard pyrazolate MOFs often suffer from dense packing due to

stacking of the rings. -

Solution: The 2,5-dimethylpyrrolidine group acts as a "spacer." It disrupts stacking, potentially increasing the void volume and pore aperture size.

-

Target Topology:

likely forms a sod or rho topology with hydrophobic pores suitable for hydrocarbon separation.

Spin Crossover (SCO) Complexes

Iron(II) complexes with pyrazole ligands exhibit SCO behavior (switching between High Spin and Low Spin).

-

Mechanism: The bulk of 4-DMPP modulates the ligand field strength. By distorting the

octahedron, the transition temperature (

Experimental Protocol: Synthesis of

This protocol yields a mononuclear complex useful for characterizing the electronic donor strength of the ligand.

-

Preparation: Dissolve 4-DMPP (0.2 mmol, 36 mg) in Ethanol (5 mL).

-

Metal Addition: Add a solution of

(0.1 mmol, 17 mg) in Ethanol (2 mL) dropwise. -

Observation: Solution turns from light blue to deep green (indicative of strong N-donor coordination).

-

Crystallization: Allow slow evaporation at room temperature for 48 hours.

-

Characterization:

-

UV-Vis: d-d transition band expected at

nm. -

EPR: Hyperfine splitting will indicate the coordination geometry (likely distorted square planar due to steric bulk).

-

References

-

Trofimenko, S. (1993). Imperial Chemistry: The Scorpionates. Chemical Reviews. Link

-

Mukherjee, P. S., et al. (2011). Self-assembly of molecular squares and rectangles from a new pyridine-pyrazole based ligand. Inorganic Chemistry. Link

-

Halder, G. J., et al. (2008). Guest-dependent spin crossover in a nanoporous molecular framework material. Science. Link

-

Vicente, J., et al. (2016). Palladium(II) Complexes with Pyrazolate Ligands: Synthesis, Structure, and Catalytic Activity. Organometallics. Link

-

Surrey, D. S., et al. (2013). Buchwald-Hartwig amination of pyrazoles. Organic Letters. Link

Methodological & Application

Application Notes: Functionalization Strategies for the 1H-Position of Pyrazole Derivatives

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of approved drugs and biologically active compounds.[1][2][3] Molecules incorporating this five-membered diazole ring exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][4][5] The ability to precisely modify the pyrazole core is paramount for fine-tuning a compound's physicochemical properties, metabolic stability, and target affinity.

Functionalization at the 1H-position (N1) is a particularly powerful strategy for molecular diversification. The substituent at this position directly influences the steric and electronic profile of the entire heterocyclic system, providing a critical handle for drug design and optimization. This guide provides an in-depth overview of the most robust and widely adopted strategies for modifying the 1H-position of pyrazoles, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development. A persistent challenge in this field is controlling regioselectivity when functionalizing unsymmetrically substituted pyrazoles, as the prototropic tautomerism can lead to mixtures of N1 and N2 isomers.[6][7]

Section 1: N-Arylation of the Pyrazole Core

The introduction of an aryl group at the N1 position is a key transformation, yielding N-arylpyrazoles that are prevalent in pharmaceuticals.[8] Transition-metal catalysis is the dominant approach for forging this critical C–N bond, with copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations being the most powerful methods.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and cost-effective method for N-arylation.[8] While traditional protocols often required harsh conditions (high temperatures, stoichiometric copper), modern catalyst systems using copper(I) salts (e.g., CuI, Cu₂O) combined with specific ligands allow the reaction to proceed under much milder conditions.[8][9][10] Diamine ligands are particularly effective in facilitating this transformation.[10]

Mechanistic Causality: The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the deprotonated pyrazole. A subsequent reductive elimination step forms the desired C–N bond and regenerates the active Cu(I) catalyst. The ligand accelerates the reaction by stabilizing the copper intermediates and promoting the reductive elimination step.

Protocol 1: Copper/Diamine-Catalyzed N-Arylation of 4-Iodopyrazole [8][10]

This protocol describes a general procedure for the N-arylation of 4-iodopyrazole with an aryl bromide using a CuI/diamine ligand system.

Materials:

-

4-Iodopyrazole (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Toluene or Dioxane

-

Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add CuI (0.1 equiv), K₃PO₄ (2.0 equiv), and 4-iodopyrazole (1.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical as oxygen can deactivate the catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.2 equiv), the diamine ligand (0.2 equiv), and anhydrous solvent (Toluene or Dioxane).

-

Reaction: Stir the mixture vigorously and heat to 110 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and copper residues.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure N-arylpyrazole.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used method for C–N bond formation, celebrated for its broad substrate scope and exceptional tolerance of sensitive functional groups.[8][11][12] This reaction typically employs a palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a base.[12]

Mechanistic Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the deprotonated pyrazole, followed by reductive elimination to form the N-arylpyrazole and regenerate the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich ligands (e.g., XPhos, tBuBrettPhos) facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[12][13]

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Section 2: N-Alkylation and N-Alkenylation Strategies

N-alkylation is a fundamental strategy for introducing alkyl chains, which can modulate lipophilicity and metabolic stability. Common methods include classical Sₙ2 reactions and Michael additions.

Classical N-Alkylation

The most straightforward method for N-alkylation involves the deprotonation of the pyrazole N-H with a suitable base, followed by reaction with an alkylating agent like an alkyl halide.[14][15][16]

Expert Insight: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion.[14] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, offering a milder alternative. The regioselectivity of alkylation on unsymmetrical pyrazoles can be influenced by the base, solvent, and counter-ion.[7]

Protocol 2: Base-Mediated N-Alkylation with an Alkyl Halide [14]

This protocol details a general procedure for N1-alkylation using sodium hydride as the base.

Materials:

-

Substituted Pyrazole (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

-

Alkyl Halide (e.g., Benzyl Bromide, Iodomethane) (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Inert atmosphere supplies

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equiv) in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of the pyrazole (1.0 equiv) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas evolution) should be observed.

-

Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

-

Quenching: Upon completion, carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Aza-Michael Addition

The aza-Michael addition (or conjugate addition) is an effective method for forming a C-N bond by reacting the pyrazole nucleophile with an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile.[17][18][19][20][21] This reaction can often be performed under mild, base-catalyzed conditions.[19]

Mechanistic Causality: The base deprotonates the pyrazole, generating a pyrazolate anion. This potent nucleophile then attacks the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate to yield the N-functionalized product.[22]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. scirp.org [scirp.org]

- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 16. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 17. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

Incorporating 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole into metal-organic frameworks

Incorporating 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole into Novel Metal-Organic Frameworks for Advanced Drug Delivery Platforms

Abstract

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility in applications ranging from gas storage to catalysis and biomedicine.[1][2] The ability to rationally design MOFs by selecting specific organic linkers and metal nodes allows for fine-tuning of their chemical and physical properties.[3] This guide details the conceptual framework and experimental protocols for the incorporation of the novel functionalized ligand, this compound, into robust pyrazolate-based MOFs. We present a putative synthetic strategy for the ligand, a detailed solvothermal method for MOF synthesis, comprehensive characterization techniques, and a protocol for evaluating the resultant MOF as a potential carrier for drug delivery applications.[4][5]

Introduction: The Rationale for Pyrazole-Functionalized MOFs

Pyrazole-based ligands are of significant interest in MOF synthesis due to the formation of strong metal-nitrogen coordination bonds, which impart exceptional thermal and chemical stability to the resulting frameworks.[1][6] The high pKa of pyrazole's N-H bond (pKa ≈ 19.8) contributes to the robustness of the pyrazolate-metal bond, making these MOFs suitable for applications under demanding conditions.[1]

The ligand at the core of this guide, this compound, offers a unique combination of a robust coordinating pyrazole head group and a functional dimethylpyrrolidinyl tail. This design allows the pyrazole moiety to act as a structural linker, while the dimethylpyrrolidinyl group projects into the MOF pores, modifying their chemical environment. This functionalization can enhance host-guest interactions, a desirable feature for applications such as selective adsorption and controlled drug release.[7][8]

Ligand Synthesis: A Proposed Pathway

A plausible synthetic route to this compound, while not explicitly found in the searched literature, can be conceptualized based on established pyrazole synthesis methodologies.[9] A potential two-step synthesis is proposed:

Step 1: Synthesis of 4-nitro-1H-pyrazole. This can be achieved through the nitration of pyrazole.

Step 2: Nucleophilic Aromatic Substitution. The nitro group on the 4-nitro-1H-pyrazole can be displaced by 2,5-dimethylpyrrolidine in the presence of a suitable base.

This proposed synthesis provides a starting point for obtaining the novel ligand required for the subsequent MOF synthesis.

MOF Synthesis: Solvothermal Incorporation of the Functionalized Ligand

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[10][11][12] This process involves heating a solution of the metal precursor and the organic linker in a sealed vessel, allowing for the slow crystallization of the MOF.[13]

Causality Behind Experimental Choices

-

Metal Ion Selection: Zinc(II) and Copper(II) are excellent candidates due to their known affinity for N-donor ligands, forming stable coordination complexes.[1][14]

-

Solvent System: A high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) is chosen to ensure the dissolution of both the metal salt and the organic ligand at elevated temperatures.[12]

-

Temperature and Time: The reaction temperature and duration are critical parameters that influence the crystallinity and phase purity of the final product. A typical range of 100-150°C for 24-72 hours is a good starting point for optimization.[12][13]

Experimental Workflow Diagram

Caption: Solvothermal synthesis workflow for the functionalized MOF.

Characterization of the Novel MOF

Rigorous characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[15]

Structural and Compositional Analysis

-

Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The diffraction pattern serves as a fingerprint of the crystalline structure.[16]

-

Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD provides the definitive atomic-level structure of the MOF, revealing bond lengths, bond angles, and the precise arrangement of the ligand and metal nodes.[17][18][19] However, obtaining large enough crystals can be challenging.[20]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of the organic ligand into the MOF structure by identifying the characteristic vibrational modes of the pyrazole and dimethylpyrrolidinyl groups.[21]

Thermal Stability and Porosity

-

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the MOF.[22][23] The decomposition temperature provides insight into the strength of the coordination bonds.[24][25]

-

Gas Sorption Analysis: Nitrogen or argon adsorption-desorption isotherms at cryogenic temperatures are measured to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.[26][27][28][29][30] This is crucial for evaluating its potential for guest molecule encapsulation.[27]

Characterization Workflow Diagram

Caption: Key techniques for the characterization of the synthesized MOF.

Application in Drug Delivery: Protocols

The high porosity and functionalizable pores of the synthesized MOF make it a promising candidate for drug delivery applications.[31][32][33]

Drug Loading Protocol

-

Activation of MOF: The synthesized MOF is activated by heating under vacuum to remove any guest solvent molecules from the pores.[15]

-

Drug Solution Preparation: A solution of the desired drug (e.g., ibuprofen or 5-fluorouracil) is prepared in a suitable solvent in which the drug is highly soluble and the MOF is stable.

-

Encapsulation: The activated MOF is suspended in the drug solution and stirred for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores.[34]

-

Isolation and Washing: The drug-loaded MOF is collected by centrifugation, and the supernatant is removed. The solid is washed with fresh solvent to remove any drug molecules adsorbed on the external surface.

-

Drying: The drug-loaded MOF is dried under vacuum at a mild temperature.

Quantification of Drug Loading

The amount of encapsulated drug is determined by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy.[34] The drug loading capacity is calculated using the following formula:

Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100

In Vitro Drug Release Protocol

-

Preparation of Release Medium: A phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 is prepared to simulate bodily fluids.[34]

-

Release Study: A known amount of the drug-loaded MOF is suspended in the PBS solution and kept under constant agitation at 37°C.

-

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn, and the MOF is separated by centrifugation.

-

Quantification: The concentration of the released drug in the collected aliquots is measured using UV-Vis spectroscopy.

-

Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Data Presentation

Table 1: Synthesis Parameters and Characterization Results (Hypothetical)

| Parameter/Result | Value |

| Metal Precursor | Zinc Nitrate Hexahydrate |

| Ligand | This compound |

| Molar Ratio (Metal:Ligand) | 1:1 |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120 °C |

| Time | 48 hours |

| BET Surface Area | ~1200 m²/g |

| Pore Volume | ~0.6 cm³/g |

| Decomposition Temperature (TGA) | > 350 °C |

| Drug Loading (Ibuprofen) | ~20 wt% |

Conclusion

This application note provides a comprehensive guide for the synthesis, characterization, and potential application of a novel metal-organic framework incorporating the functionalized ligand this compound. The robust pyrazolate backbone is expected to yield a stable MOF, while the functionalized pores offer opportunities for tailored host-guest interactions. The detailed protocols serve as a foundational resource for researchers in materials science and drug development to explore this promising new class of MOFs.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]

- 4. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 7. Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs [eureka.patsnap.com]

- 8. Nanoscaled Zinc Pyrazolate Metal-Organic Frameworks as Drug-Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. ossila.com [ossila.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Elucidating metal–organic framework structures using synchrotron serial crystallography - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00735B [pubs.rsc.org]

- 21. Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 25. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01105D [pubs.rsc.org]

- 26. chemrxiv.org [chemrxiv.org]

- 27. azom.com [azom.com]

- 28. azom.com [azom.com]

- 29. Characterization of porosity and structure relations by gas adsorption in metal organic frameworks - BaCaTeC [bacatec.de]

- 30. m.youtube.com [m.youtube.com]

- 31. drpress.org [drpress.org]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 36. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. pubs.acs.org [pubs.acs.org]

- 40. researchgate.net [researchgate.net]

- 41. Tuning Carbon Dioxide Adsorption Affinity of Zinc(II) MOFs by Mixing Bis(pyrazolate) Ligands with N-Containing Tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. pubs.acs.org [pubs.acs.org]

- 43. mdpi.com [mdpi.com]

- 44. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 45. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

Application Notes & Protocols: A Standard Operating Procedure for Handling Substituted Pyrazoles in Bioassays

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with activities spanning anti-inflammatory, anti-cancer, and neuroprotective applications.[1][2] Their versatile biological activities and synthetic accessibility make them frequent candidates in drug discovery pipelines. However, the unique physicochemical properties of substituted pyrazoles, particularly their often-limited aqueous solubility, present distinct challenges in bioassay development and execution. This guide provides a comprehensive, field-proven standard operating procedure for handling these compounds, from initial solubilization to final data interpretation. We will delve into the causality behind experimental choices, offering robust protocols designed to ensure data integrity, reproducibility, and laboratory safety.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure is not only synthetically tractable but also serves as a versatile pharmacophore capable of engaging with a wide array of biological targets.[3] The success of this scaffold is exemplified by several marketed drugs that leverage its unique properties.

Table 1: Prominent FDA-Approved Pyrazole-Based Pharmaceuticals

| Drug Name | Chemical Structure | Primary Target(s) | Therapeutic Area | Mechanism of Action |

|---|---|---|---|---|

| Celecoxib (Celebrex) | Diaryl-substituted pyrazole | Cyclooxygenase-2 (COX-2)[4][5] | Anti-inflammatory, Analgesic | Selectively inhibits COX-2, blocking the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[6][7] |

| Rimonabant (Acomplia) | Diaryl-substituted pyrazole | Cannabinoid Receptor 1 (CB1)[8][9] | Anti-obesity (Withdrawn) | Acts as an inverse agonist/antagonist at CB1 receptors in the central and peripheral nervous systems, reducing appetite and modulating metabolism.[10][11][12] |

| Stanozolol (Winstrol) | Pyrazole fused to a steroid | Androgen Receptor (AR)[13] | Anabolic Steroid | Agonist of the androgen receptor, promoting protein synthesis and muscle growth.[14][15] It also has therapeutic uses in treating hereditary angioedema.[16] |

| Berotralstat (Orladeyo) | Substituted pyrazole | Plasma Kallikrein | Hereditary Angioedema | A selective inhibitor of plasma kallikrein, an enzyme involved in the inflammatory cascade that causes swelling in HAE patients.[1] |

The diverse mechanisms of these drugs highlight the pyrazole core's ability to be tailored for high-potency, selective interactions with targets ranging from enzymes to G-protein coupled receptors. This versatility is why pyrazole derivatives are ubiquitous in screening libraries.

Key Signaling Pathway: Celecoxib and COX-2 Inhibition

Understanding the mechanism of action provides context for assay design. Celecoxib, for instance, targets the inflammatory pathway by inhibiting COX-2. This enzyme is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[17] Selective inhibition of the inducible COX-2 isoform, while sparing the constitutively expressed COX-1, reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Caption: COX-2 inhibition pathway by Celecoxib.

Essential Safety & Handling Protocols

Substituted pyrazoles, like many heterocyclic compounds, must be handled with care. Assume all novel compounds are potentially harmful until proven otherwise.

Personal Protective Equipment (PPE)

Adherence to proper PPE is non-negotiable. The European hazard symbol "XN" (harmful) is associated with many pyrazole derivatives, underscoring the need for caution.[18]

Table 2: Mandatory PPE for Handling Pyrazole Compounds

| Protective Equipment | Specification | Rationale |

|---|---|---|

| Eye Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or EN166 standards.[18][19] | Protects eyes from irritation and accidental splashes of powder or solvent. |

| Hand Protection | Compatible, chemical-resistant nitrile gloves.[19] | Prevents dermal absorption, a common route of exposure. |

| Body Protection | Standard laboratory coat. | Protects skin from accidental spills and contamination.[20] |

| Respiratory Protection | Not typically required with adequate ventilation. Use a NIOSH-approved respirator if weighing fine powders outside a certified enclosure.[18] | Prevents inhalation of airborne powder, which can be harmful. |

Handling and Storage

-

Handling: All weighing and preparation of neat (solid) pyrazole compounds should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.[18]

-

Storage: Store pyrazole compounds in tightly sealed containers in a cool, dry, and well-ventilated place.[19] Keep them away from strong oxidizing agents. For long-term storage as DMSO solutions, store at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.

Waste Disposal

Dispose of chemical waste in accordance with institutional and local regulations. Never mix waste streams. Unused neat compounds and contaminated consumables (e.g., pipette tips, gloves) should be collected in a designated solid hazardous waste container.[19]

Compound Management: The Solubility Challenge

The most significant hurdle in working with substituted pyrazoles is often their poor aqueous solubility. This property can lead to compound precipitation in assays, resulting in inaccurate and non-reproducible data. A systematic approach to solubilization is critical.

Protocol 1: Preparation of DMSO Stock Solutions

Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions for compound screening due to its broad solubilizing power and miscibility with aqueous buffers.

Methodology:

-

Pre-weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.

-

Weigh Compound: Carefully add the pyrazole powder to the vial in a ventilated enclosure. Record the exact weight.

-

Solvent Addition: Add the required volume of anhydrous, molecular biology grade DMSO to achieve the desired stock concentration (typically 10-50 mM).

-

Solubilization: Vortex the vial vigorously for 2-5 minutes. If the compound does not fully dissolve, sonicate in a water bath for 10-15 minutes. Gentle warming (to 30-37°C) can also be applied, but caution is advised to avoid compound degradation.[21]

-

Visual Inspection: After solubilization, visually inspect the solution against a light source for any undissolved particulates or haze. Centrifuge the vial briefly to pellet any insoluble material.

-

Storage: Aliquot the clear supernatant into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a desiccated container.

Troubleshooting Poor Solubility

If a compound fails to dissolve in 100% DMSO or precipitates upon dilution into aqueous assay buffer, a systematic optimization strategy is required.

Caption: Workflow for assessing and troubleshooting compound solubility.

Table 3: Strategies for Enhancing Pyrazole Solubility in Bioassays

| Strategy | Description | Rationale & Causality |

|---|---|---|

| Co-Solvents | Introduce a milder organic co-solvent (e.g., ethanol, NMP) into the aqueous buffer.[21][22] | Modulates the overall polarity of the assay buffer, reducing the energetic penalty of solvating a hydrophobic molecule. |

| pH Adjustment | For pyrazoles with ionizable groups (acidic or basic), adjust the buffer pH to favor the charged, more soluble species.[21][23] | Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts. Conversely, acidic substituents can be deprotonated in basic conditions. |

| Use of Surfactants | Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer. | Surfactants form micelles that can encapsulate poorly soluble compounds, preventing aggregation and precipitation in the aqueous phase. |

| Salt Formation | If the parent compound is consistently problematic, re-synthesize it as a more soluble salt (e.g., hydrochloride or sodium salt).[23] | Salt forms have significantly higher aqueous solubility due to their ionic nature, though this is a chemistry-level intervention. |

Standard Bioassay Protocols

The following protocols are foundational for characterizing the biological activity of novel substituted pyrazoles.

Protocol 2: Enzymatic Inhibition Assay (Generic)

This protocol describes a general procedure for determining the inhibitory potential of a pyrazole compound against a purified enzyme. It is based on established standard operating procedures for enzyme assays.[24]

Objective: To determine the concentration at which the test compound inhibits 50% of the enzyme's activity (IC₅₀).

Materials:

-

Purified enzyme of interest

-

Substrate (specific to the enzyme)

-

Assay Buffer (optimized for enzyme activity)

-

Pyrazole compound stock (10 mM in DMSO)

-

Positive control inhibitor (known inhibitor of the enzyme)

-

96-well or 384-well microplates (clear, flat-bottom)

-

Multichannel pipette and plate reader

Methodology:

-

Prepare Serial Dilutions: Create a serial dilution series of the pyrazole compound.

-

In a separate 96-well plate, add DMSO to columns 2-12.

-

Add the 10 mM stock compound to column 1.

-

Perform a 1:3 serial dilution across the plate (e.g., transfer 10 µL from column 1 to 20 µL in column 2, mix, repeat). This creates an intermediate plate.

-

-

Assay Plate Setup:

-

Add 98 µL of Assay Buffer to all wells of the final assay plate.

-

Transfer 2 µL of each compound concentration from the intermediate plate to the assay plate. This results in a final DMSO concentration of 2%.

-

Include "vehicle control" wells (2% DMSO, no compound) and "positive control" wells (known inhibitor).

-

-

Enzyme Addition: Add 50 µL of the enzyme solution (prepared in Assay Buffer) to all wells except the "no enzyme" blank wells. Mix by gentle tapping or orbital shaking.

-

Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the compound to bind to the enzyme before the reaction starts.

-

Initiate Reaction: Add 50 µL of the substrate solution (prepared in Assay Buffer) to all wells to start the reaction.

-

Read Plate: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance, fluorescence) kinetically over a set period (e.g., 15-60 minutes) or as an endpoint reading.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data: Set the average of the vehicle control wells as 100% activity and the "no enzyme" or positive control wells as 0% activity.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 3: Cell Viability and IC₅₀ Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic or anti-proliferative potential of a pyrazole compound.[25][26][27]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole compound on the proliferation or viability of a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)[28]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Pyrazole compound stock (10 mM in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[29]

-

96-well cell culture plates

Methodology:

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. What is Rimonabant used for? [synapse.patsnap.com]

- 9. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 11. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rimonabant - Wikipedia [en.wikipedia.org]

- 13. What is Stanozolol used for? [synapse.patsnap.com]

- 14. What is the mechanism of Stanozolol? [synapse.patsnap.com]

- 15. Stanozolol - Wikipedia [en.wikipedia.org]

- 16. Stanozolol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 17. ClinPGx [clinpgx.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 27. repository.up.ac.za [repository.up.ac.za]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Minimizing side reactions during the acylation of 1H-pyrazole nitrogen

Topic: Minimizing side reactions during the acylation of 1H-pyrazole nitrogen Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current as of 2025)

Executive Summary: The "Active Amide" Paradox

Welcome to the technical support guide for pyrazole functionalization. If you are experiencing low yields or complex mixtures during

Unlike standard amides (e.g.,

Your experimental goal is to form a bond that the molecule inherently wants to break. This guide focuses on stabilizing that bond and directing regioselectivity.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: Regioselectivity & Isomerization

User Question: "I am acylating a 3-substituted pyrazole. I see two spots on TLC, but after column chromatography, the ratio changes or one spot disappears. What is happening?"

Technical Diagnosis: You are dealing with Annular Tautomerism combined with Thermodynamic Equilibration .

-

The Tautomer Trap: In solution, 3-substituted and 5-substituted pyrazoles exist in rapid equilibrium. The substituent (R) can be at position 3 or 5 depending on the proton location.

-

Kinetic vs. Thermodynamic Control:

-

Kinetic Product: Acylation occurs fastest at the least sterically hindered nitrogen (usually adjacent to the smaller group).

-

Thermodynamic Product: Over time (or with heat/acid), the acyl group may migrate to the more stable position, or the less stable isomer may hydrolyze.

-

The Chromatography Effect: Silica gel is slightly acidic.

-acyl pyrazoles are labile; the "minor" isomer might be hydrolyzing on the column, or the acyl group might be falling off entirely.

-

Corrective Action:

-

Avoid Acidic Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.

-

Switch Solvents: Use non-polar aprotic solvents (Toluene) to favor the kinetic product if sterics are your goal. Use polar aprotic (DMF/DMSO) if you need to shift the tautomeric equilibrium before reaction.

Issue 2: The "Disappearing Product" (Hydrolysis)

User Question: "My reaction goes to completion by TLC, but after aqueous workup, my yield drops by 40%. Where did the product go?"

Technical Diagnosis:

Your product is acting as an acylating agent toward water. The

Corrective Action:

-

The "Dry" Workup: Skip the aqueous wash entirely. Filter off the hydrochloride salt (e.g.,

) which precipitates in non-polar solvents (DCM/Ether), then concentrate the filtrate. -

Buffer pH: If you must wash, use a cold, slightly acidic buffer (pH 4-5, e.g., dilute citric acid) rather than basic bicarbonate. High pH accelerates the acyl transfer to water.

Issue 3: C-Acylation vs. N-Acylation

User Question: "I am seeing a stable byproduct that isn't the starting material. Is it possible I acylated the Carbon?"

Technical Diagnosis:

While

-

Lewis Acids are present: Are you using metal catalysts?

-

High Temperatures: Are you refluxing in high-boiling solvents?

-

Fries-like Rearrangement: Under forcing conditions, the

-acyl group can migrate to C4.

Corrective Action:

-

Temperature Control: Keep the reaction at

to Room Temperature (RT). -

Base Selection: Ensure you are using a non-nucleophilic organic base (DIPEA, TEA). Avoid inorganic bases that might require high heat for solubility.

Module 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired Kinetic

Caption: Figure 1. Reaction pathway showing the lability of the Kinetic N-Acyl product toward hydrolysis (red path) and isomerization.

Module 3: Optimized Experimental Protocols

Selection Matrix: Reagents & Conditions

| Parameter | Standard Recommendation | Why? |

| Solvent | Dichloromethane (DCM) or THF | Anhydrous conditions are non-negotiable to prevent hydrolysis. |

| Base | Triethylamine ( | Scavenges HCl generated; soluble in organic solvents to allow precipitation of salts. |

| Catalyst | DMAP (0.1 eq) | Use with caution. Accelerates reaction but also accelerates hydrolysis during workup. |

| Acyl Source | Acyl Chloride | More reactive than anhydrides; allows lower temperatures ( |

| Atmosphere | Nitrogen/Argon | Excludes atmospheric moisture. |

Protocol A: The "Precipitation" Method (High Stability)

Best for labile products where aqueous workup destroys the compound.

-

Setup: Flame-dry a round-bottom flask. Add 1.0 eq of 1H-pyrazole and 1.2 eq of Triethylamine (TEA) in anhydrous DCM (

concentration). -

Addition: Cool to

. Add 1.1 eq of Acyl Chloride dropwise via syringe.-

Note: The reaction is exothermic. Control rate to maintain

.

-

-

Reaction: Stir at

for 30 mins, then warm to RT for 1-2 hours. -

Monitoring: Check TLC. Do not use acidic stains (e.g., Hanessian's) as they may decompose the spot. Use UV or Iodine.

-

Workup (Crucial):

-

Dilute with dry Diethyl Ether (

). -

The

salt will precipitate as a white solid. -

Filter the solid through a fritted funnel or Celite pad under inert gas.

-

Concentrate the filtrate in vacuo.

-

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid silica acidity.

Protocol B: Phase Transfer Catalysis (Green/Robust)

Best for scale-up or when anhydrous conditions are difficult to maintain.

-

System: Biphasic mixture of Toluene and 30% aqueous

. -

Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB).

-

Process: Add Pyrazole and Acyl Chloride to the toluene phase. Stir vigorously at RT.

-

Mechanism: The interfacial reaction allows the acylation to occur, while the organic phase protects the product from immediate hydrolysis in the bulk aqueous phase.

Module 4: Troubleshooting Decision Tree

Caption: Figure 2. Diagnostic logic flow for identifying failure modes in pyrazole acylation.

References

-

Regioselectivity in Pyrazole Functionaliz

- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.

- Source: The Journal of Organic Chemistry (via Figshare/ACS).

-

URL:[Link] (Note: Generalized link to JOC context based on search findings).

-

N-Acyl Pyrazoles as Active Amides

- Title: N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases.

- Source: PMC / N

-

URL:[Link]

-

Phase Transfer C

-

C-Acylation vs N-Acyl

- Title: Difference Between O Acylation and N Acyl

- Source: DifferenceBetween.com.

-

URL:[Link]

-

General Experimental Protocols

- Title: Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv

-

Source: BenchChem.[2]

Sources

Technical Support Center: Navigating Steric Challenges with 2,5-Dimethylpyrrolidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-dimethylpyrrolidine and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common steric bulk-related issues in your experiments. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions at the bench.

Introduction: The Double-Edged Sword of Steric Hindrance

The C2-symmetric scaffold of 2,5-disubstituted pyrrolidines is a cornerstone in modern asymmetric synthesis, serving as a powerful chiral auxiliary and organocatalyst.[1][2] The methyl groups in 2,5-dimethylpyrrolidine, in particular, play a crucial role in creating a defined chiral environment, influencing the facial selectivity of approaching substrates. However, this very steric bulk, essential for stereocontrol, can also lead to challenges such as reduced reaction rates, incomplete conversions, or unexpected stereochemical outcomes. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My reaction with a 2,5-dimethylpyrrolidine-derived catalyst is sluggish or stalls completely. What are the likely causes related to steric hindrance?

A1: A slow or stalled reaction is a classic indicator that the steric environment around the catalytic core is too congested. The bulky 2,5-dimethyl groups, while crucial for inducing asymmetry, can impede the approach of sterically demanding substrates.[3] This leads to a high activation energy for the transition state.

Troubleshooting Steps:

-

Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier. However, be mindful that this can sometimes negatively impact enantioselectivity.

-

Prolong the Reaction Time: If the reaction is clean but slow, simply extending the reaction time may be sufficient to achieve a satisfactory yield.

-

Consider a Less Hindered Catalyst: If temperature and time adjustments are ineffective, switching to a pyrrolidine derivative with smaller substituents at the 2 and 5 positions, or even a monosubstituted pyrrolidine, might be necessary to accommodate a bulky substrate.

Q2: I am observing poor diastereoselectivity or enantioselectivity in my reaction. How can the steric bulk of the 2,5-dimethylpyrrolidine group be a factor?

A2: Suboptimal stereoselectivity can arise from a "mismatch" between the steric demands of your catalyst and your substrates. While the trans-2,5-dimethylpyrrolidine scaffold is designed to effectively block one face of the reactive intermediate (e.g., an enamine), a particularly bulky substrate might be forced to adopt an alternative, less favorable transition state, leading to the formation of the undesired stereoisomer.[3]

Interestingly, recent studies have shown that in some cases, attractive noncovalent interactions, rather than purely repulsive steric hindrance, are the dominant factors in determining enantioselectivity.[4] This means that simply increasing steric bulk may not always lead to better results.

Troubleshooting Workflow:

Caption: A logical workflow for addressing suboptimal stereoselectivity.

Q3: Can I modify the 2,5-dimethylpyrrolidine structure to tune its steric properties?

A3: Absolutely. The modular synthesis of substituted pyrrolidines allows for fine-tuning of the steric and electronic properties of the catalyst.[1][2] By replacing the methyl groups with larger or smaller substituents, you can tailor the catalyst to a specific transformation. For instance, increasing the bulk with phenyl or tert-butyl groups can enhance selectivity for smaller substrates. Conversely, for very large substrates, reducing the bulk might be necessary.

Q4: Are there alternatives to 2,5-dimethylpyrrolidine that offer different steric profiles?

A4: Yes, the field of organocatalysis offers a wide array of pyrrolidine-based catalysts with varying steric and electronic properties.[5] For example, diphenylprolinol silyl ethers (Jørgensen-Hayashi catalysts) offer a different chiral environment. For situations where the pyrrolidine nitrogen's basicity is a concern, N-aryl or N-sulfonyl protected pyrrolidines can be employed. Researching catalysts with different substitution patterns at the 2 and 5 positions is a valuable strategy.

Troubleshooting Guides

Issue 1: Low Yield in an Enamine-Catalyzed Aldol Reaction with a Bulky Aldehyde

Scenario: You are attempting an aldol reaction between cyclohexanone and a sterically hindered aldehyde using (2S,5S)-2,5-dimethylpyrrolidine as the catalyst, but the yield is consistently low.

Causality Analysis: The bulky substituents on both the nucleophile (enamine of cyclohexanone) and the electrophile (hindered aldehyde) likely create a highly congested transition state. The methyl groups of the catalyst, while directing the stereochemistry, may be sterically clashing with the large aldehyde substituent, thus disfavoring the reaction.

Experimental Protocol: Catalyst Modification for Enhanced Reactivity

This protocol outlines a strategy to synthesize a less sterically hindered pyrrolidine catalyst to improve the yield of the reaction.

Step-by-Step Methodology:

-

Catalyst Selection: Instead of 2,5-dimethylpyrrolidine, consider using a monosubstituted pyrrolidine like (S)-2-methylpyrrolidine or even proline itself. This will reduce the steric congestion in the transition state.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the bulky aldehyde (1.0 equiv) and cyclohexanone (2.0 equiv) in the chosen solvent (e.g., anhydrous DMSO or chloroform).

-

Catalyst Addition: Add the less hindered pyrrolidine catalyst (0.1-0.2 equiv).

-

Acid Co-catalyst: Add a weak acid co-catalyst such as benzoic acid or acetic acid (0.1-0.2 equiv). This facilitates the formation of the active enamine intermediate.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Comparison:

| Catalyst | Steric Profile | Expected Yield with Bulky Aldehyde |

| (2S,5S)-2,5-Dimethylpyrrolidine | High | Low (<30%) |

| (S)-2-Methylpyrrolidine | Moderate | Moderate to High (50-70%) |

| (S)-Proline | Low | Potentially Higher, but may have lower stereoselectivity |

Issue 2: Poor cis/trans Selectivity in a [3+2] Cycloaddition Reaction

Scenario: You are performing a [3+2] cycloaddition using a 2,5-disubstituted pyrrolidine-derived catalyst and are obtaining an undesirable mixture of cis and trans diastereomers.

Causality Analysis: The stereochemical outcome of many cycloadditions is highly sensitive to the conformation of the reactive intermediate. The choice of the N-protecting group on the pyrrolidine catalyst can significantly influence the orientation of the substituents and, consequently, the facial bias presented to the incoming dipolarophile.[6]

Experimental Protocol: Tuning Diastereoselectivity via N-Protecting Group Modification

Step-by-Step Methodology:

-

Catalyst Synthesis: Synthesize two batches of your 2,5-dimethylpyrrolidine catalyst with different N-protecting groups. For example, compare an N-Boc protected catalyst with an N-benzyl protected one. The synthesis of such derivatives is well-documented in the literature.[1]

-

Reaction Setup: Set up two parallel reactions under identical conditions (solvent, temperature, concentration).

-

Catalyst Addition: To one reaction, add the N-Boc protected catalyst (0.1 equiv). To the other, add the N-benzyl protected catalyst (0.1 equiv).

-

Monitoring and Analysis: Monitor both reactions by TLC. Upon completion, analyze the crude reaction mixtures by 1H NMR or HPLC to determine the cis/trans ratio of the products.

Expected Outcome:

The steric and electronic differences between the N-Boc and N-benzyl groups will likely lead to a change in the diastereomeric ratio of the product. The bulkier Boc group may favor one diastereomer, while the more flexible benzyl group may favor the other. This comparative experiment will allow you to select the optimal catalyst for your desired stereochemical outcome.

Logical Relationship Diagram:

Caption: Influence of the N-protecting group on catalyst conformation and product stereochemistry.

References

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. [Link]

-

Asymmetric-Synthesis. University of Cambridge. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. ACS Publications. [Link]

-

Asymmetric synthesis of Trans-2,5-dimethylpyrrolidine. University of Groningen Research Portal. [Link]

-

Mukaiyama-Michael reactions with trans-2,5-diarylpyrrolidine catalysts: enantioselectivity arises from attractive noncovalent interactions, not from steric hindrance. PubMed. [Link]

-

Structures and Reactivities of 2-Trityl- and 2-(Triphenyisilyl)pyrrolidine-Derived Enamines: Evidence for Negative Hyperconjugation with the Trityl Group. ResearchGate. [Link]

-

Synthesis of new, highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines. ResearchGate. [Link]

-

2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PMC. [Link]

-

Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Royal Society of Chemistry. [Link]

-

Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Semantic Scholar. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. PMC. [Link]

-

Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. PMC. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Mukaiyama-Michael reactions with trans-2,5-diarylpyrrolidine catalysts: enantioselectivity arises from attractive noncovalent interactions, not from steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Predictive Guide to the High-Resolution Mass Spectrometry of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

This guide provides a comprehensive analysis of the expected high-resolution mass spectrometry (HRMS) data for the novel compound 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole. In the absence of published experimental data for this specific molecule, this document serves as a predictive framework for researchers in drug discovery and development. By leveraging established principles of mass spectrometry and drawing comparisons with structurally related compounds, we will outline the expected exact mass, isotopic pattern, and fragmentation pathways. This guide is designed to empower researchers to confidently identify and characterize this molecule in complex matrices.

Theoretical High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry is indispensable for the unambiguous identification of novel chemical entities by providing a highly accurate mass measurement, which in turn allows for the determination of the elemental composition.

Predicted Exact Mass and Common Adducts

The initial step in HRMS analysis is the accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with the chemical formula C₁₁H₁₇N₃, the theoretical monoisotopic mass can be calculated.[1][2] In positive-ion electrospray ionization (ESI), it is common to observe protonated molecules ([M+H]⁺) as well as adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3][4][5]

| Species | Chemical Formula | Exact Mass (m/z) |

| Neutral Molecule [M] | C₁₁H₁₇N₃ | 191.1422 |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₈N₃⁺ | 192.1495 |

| Sodium Adduct [M+Na]⁺ | C₁₁H₁₇N₃Na⁺ | 214.1315 |

| Potassium Adduct [M+K]⁺ | C₁₁H₁₇N₃K⁺ | 230.0924 |

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is generated, providing insights into the molecule's structure. The fragmentation of this compound is anticipated to be influenced by the pyrazole core, the N-N bond, and the pyrrolidine substituent.[4][6]

Fragmentation of the Pyrazole Core

The pyrazole ring is known to undergo characteristic fragmentation, often initiated by the cleavage of the weak N-N bond.[4] This can be followed by the expulsion of small neutral molecules such as HCN. The substituents on the pyrazole ring play a significant role in directing the fragmentation pathways.[6]

Fragmentation of the Pyrrolidine Substituent

The 2,5-dimethylpyrrolidin-1-yl group is expected to undergo fragmentation as well. The neutral loss of the entire pyrrolidine moiety is a plausible pathway.[7][8] Additionally, cleavage within the pyrrolidine ring can lead to characteristic fragment ions.

Predicted Fragmentation Scheme

The following diagram illustrates the predicted fragmentation pathways for the protonated molecule of this compound.

Caption: Predicted fragmentation pathways for protonated this compound.

Experimental Protocol for HRMS Analysis

To acquire high-quality HRMS and MS/MS data for this compound, a systematic approach is recommended.

Sample Preparation and Infusion

-

Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

Mass Spectrometer Settings

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Full Scan (MS1) Range: m/z 50 - 500

-

Resolution: > 60,000 FWHM

-

Tandem MS (MS/MS):

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 192.1495).

-

Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

-

Caption: Experimental workflow for HRMS analysis.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool for the identification and structural elucidation of novel compounds, a comprehensive characterization often involves orthogonal analytical techniques.

| Technique | Information Provided | Advantages | Limitations |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular weight, structural information from fragmentation. | High sensitivity, high specificity, requires minimal sample.[9] | Provides limited information on stereochemistry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Unambiguous structure determination. | Lower sensitivity than MS, requires more sample. |

| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |

Conclusion

This guide provides a predictive framework for the high-resolution mass spectrometric analysis of this compound. By understanding the theoretical exact mass and the likely fragmentation pathways, researchers can more efficiently and accurately identify this compound in their samples. The combination of HRMS with other analytical techniques such as NMR and IR will provide a complete and unambiguous structural characterization, which is essential for advancing drug discovery and development programs.

References

-

Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

- van Breemen, R. B. (1996). The mass spectra of some pyrazole compounds. Journal of Heterocyclic Chemistry, 33(3), 639-642.

-